

# Nemtabrutinib binding ATP-binding pocket MEK1

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## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

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## Experimental Evidence & Protocols

The combined cellular and biochemical profiling data that led to these conclusions are detailed below.

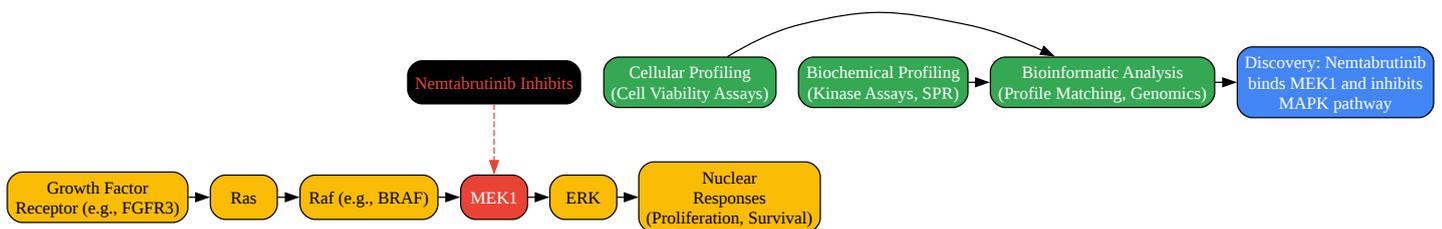
Table 2: Key Experimental Methodologies

Method Category	Specific Technique	Application in the Study
Cellular Profiling	Cancer Cell Line Viability Assays (ATPlite)	Profiled nemtabrutinib against 160 cancer cell lines to generate sensitivity data (IC <sub>50</sub> values) [1] [2].
	Comparative Profile Matching	Compared nemtabrutinib's sensitivity profile across the cell line panel to 135 other kinase inhibitors [1] [2].
	Bioinformatics Analysis	Correlated drug sensitivity with genomic data (mutations, gene expression, dependency scores) from COSMIC and DepMap [1] [2].
Biochemical Profiling	Biochemical Kinase Assays (MSA)	Profiled nemtabrutinib against 254 wild-type kinases at 1 $\mu$ M to identify off-targets [1] [2].

Method Category	Specific Technique	Application in the Study
	Dose-Response (IC <sub>50</sub> ) Determination	Used 10-point dilution series in mobility shift assays (MSA) or ELISA (for MEK1/2) to calculate half-maximal inhibitory concentrations [1] [2].
	Surface Plasmon Resonance (SPR)	Measured direct binding kinetics of nemtabrutinib to biotinylated, inactive MEK1 and activated B-RAF [1] [2].
<b>In Silico Analysis</b>	Molecular Docking	Simulated the binding pose of nemtabrutinib within the ATP-binding pocket of MEK1 [1] [3].

## Mechanism & Signaling Pathway

The study proposes that **nemtabrutinib**, by inhibiting MEK1, disrupts the canonical MAPK signaling cascade, which is frequently hyperactive in cancers. The following diagram illustrates this mechanism and the experimental workflow used to discover it.



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This diagram shows the MAPK pathway that **nemtabrutinib** disrupts (top) and the multi-step experimental approach (bottom) that identified its mechanism.

## Interpretation & Significance

- **A Shift in Understanding: Nembabrutinib** was developed as a reversible BTK inhibitor to overcome resistance in B-cell malignancies. This study reveals its potent, off-target effect on the MAPK pathway, suggesting a broader therapeutic potential [1] [2].
- **Therapeutic Implications:** The strong correlation with BRAF-mutant cell sensitivity positions **BRAF mutation as a key predictive biomarker** for the potential application of **nembabrutinib** in solid tumors, such as melanoma and colorectal cancer [1] [3].
- **Differentiation from Other BTK Inhibitors:** This MEK1 cross-reactivity appears to be a differentiating feature of **nembabrutinib** compared to earlier covalent BTK inhibitors like ibrutinib, which has a different off-target profile [1].

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## References

1. Frontiers | Combined cellular and biochemical profiling of Bruton's ... [frontiersin.org]
2. Combined cellular and biochemical profiling of Bruton's ... - PMC [pmc.ncbi.nlm.nih.gov]
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